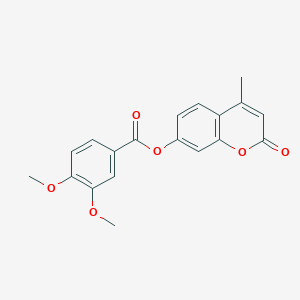![molecular formula C28H20N2O2S B420546 4'-[(E)-{[2-(1,3-BENZOTHIAZOL-2-YL)PHENYL]IMINO}METHYL]-[1,1'-BIPHENYL]-4-YL ACETATE](/img/structure/B420546.png)
4'-[(E)-{[2-(1,3-BENZOTHIAZOL-2-YL)PHENYL]IMINO}METHYL]-[1,1'-BIPHENYL]-4-YL ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-({[2-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl)[1,1’-biphenyl]-4-yl acetate is a complex organic compound featuring a benzothiazole moiety linked to a biphenyl structure through an imine bond, with an acetate group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-({[2-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl)[1,1’-biphenyl]-4-yl acetate typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Imine Formation: The benzothiazole derivative is then reacted with 4-formylbiphenyl to form the imine bond.
Acetylation: The final step involves the acetylation of the imine product using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole moiety.
Reduction: Reduced imine to amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4’-({[2-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl)[1,1’-biphenyl]-4-yl acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the bioactivity of the benzothiazole moiety.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mécanisme D'action
The mechanism of action of 4’-({[2-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl)[1,1’-biphenyl]-4-yl acetate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in microbial metabolism.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer applications.
Protein Binding: The compound can form stable complexes with proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol
- 4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
- 2-Amino-6-methylbenzothiazole
Uniqueness
4’-({[2-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl)[1,1’-biphenyl]-4-yl acetate is unique due to its combination of a benzothiazole moiety with a biphenyl structure and an acetate group
Propriétés
Formule moléculaire |
C28H20N2O2S |
|---|---|
Poids moléculaire |
448.5g/mol |
Nom IUPAC |
[4-[4-[[2-(1,3-benzothiazol-2-yl)phenyl]iminomethyl]phenyl]phenyl] acetate |
InChI |
InChI=1S/C28H20N2O2S/c1-19(31)32-23-16-14-22(15-17-23)21-12-10-20(11-13-21)18-29-25-7-3-2-6-24(25)28-30-26-8-4-5-9-27(26)33-28/h2-18H,1H3 |
Clé InChI |
PKMWEESBDJNQFX-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C=NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C=NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1',3',3'-trimethyl-5'-nitro-spiro(3H-benzo[f]chromene-3,2'-indoline)](/img/structure/B420465.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B420466.png)
![Methyl 4-[({[2,2,2-trichloro-1-(1-naphthoylamino)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B420467.png)
![5-(4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid](/img/structure/B420471.png)
![1-[2-chloro-6-(trifluoromethyl)phenyl]-5-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B420473.png)

![(3Z)-1-(4-methylphenyl)sulfonyl-3-[(4-nitrophenyl)methylidene]-2H-quinolin-4-one](/img/structure/B420476.png)


![Methyl 2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B420480.png)



